molecular formula C14H21ClN2O B1463032 4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride CAS No. 1221722-21-9

4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride

Cat. No.: B1463032
CAS No.: 1221722-21-9
M. Wt: 268.78 g/mol
InChI Key: BLRMUECNEDEJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 4-[(cyclohexyloxy)methyl]benzenecarboximidamide hydrochloride, which precisely describes the molecular architecture and functional group arrangements. This nomenclature follows standard IUPAC conventions by identifying the benzene ring as the primary structural framework, with the carboximidamide functional group attached at the 1-position and the cyclohexyloxymethyl substituent located at the 4-position relative to the carboximidamide group. The hydrochloride designation indicates the presence of a hydrochloric acid salt form, which enhances the compound's solubility and stability characteristics for research applications.

The structural representation of this compound can be systematically described through multiple chemical notation systems that provide comprehensive molecular detail. The Simplified Molecular Input Line Entry System notation is documented as N=C(C1=CC=C(COC2CCCCC2)C=C1)N.[H]Cl, which encodes the complete molecular structure including the benzene ring, carboximidamide functionality, cyclohexyloxymethyl substituent, and hydrochloride salt formation. The International Chemical Identifier code provides an alternative structural descriptor: 1S/C14H20N2O.ClH/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13;/h6-9,13H,1-5,10H2,(H3,15,16);1H, which offers machine-readable structural information for database storage and computational analysis.

The molecular architecture features a benzene ring substituted with a carboximidamide group, characterized by the presence of both amino and imino nitrogen atoms within the functional group. The cyclohexyloxymethyl substituent introduces additional structural complexity through its ether linkage connecting the benzene ring to the cyclohexyl moiety via a methylene bridge. This structural arrangement creates specific three-dimensional conformational possibilities that influence the compound's chemical reactivity and potential biological interactions. The hydrochloride salt formation involves protonation of the carboximidamide nitrogen atoms, resulting in enhanced water solubility compared to the free base form.

CAS Registry Number and Alternative Chemical Designations

Properties

IUPAC Name

4-(cyclohexyloxymethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13;/h6-9,13H,1-5,10H2,(H3,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRMUECNEDEJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-21-9
Record name Benzenecarboximidamide, 4-[(cyclohexyloxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221722-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Ether Formation: Introduction of Cyclohexyloxy Methyl Group

The cyclohexyloxy methyl substituent is typically introduced via nucleophilic substitution reactions involving a benzyl halide or benzyl alcohol precursor and cyclohexanol or its derivatives.

  • Method A: Williamson Ether Synthesis

    This classical method involves the reaction of 4-(hydroxymethyl)benzyl halide with cyclohexanol in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethyl sulfoxide or acetonitrile). The base deprotonates cyclohexanol to form the alkoxide ion, which then displaces the halide on the benzyl position to form the ether linkage.

    Typical conditions:

    • Base: Potassium carbonate or sodium hydride
    • Solvent: DMSO, acetonitrile, or DMF
    • Temperature: Room temperature to reflux (60–80 °C)
    • Reaction time: 2–6 hours

    This method yields the 4-[(cyclohexyloxy)methyl]benzyl intermediate with yields ranging from 70% to 90% depending on reaction conditions and purification methods.

Introduction of Carboximidamide Group

The conversion of the benzyl ether intermediate to the carboximidamide hydrochloride involves the transformation of the corresponding nitrile or ester precursor to the amidine.

  • Method B: Direct Amidination of Nitrile

    The nitrile derivative of 4-[(cyclohexyloxy)methyl]benzonitrile can be converted to the carboximidamide by treatment with ammonia or ammonium salts under acidic conditions.

    Typical conditions:

    • Reagent: Ammonia gas or ammonium chloride
    • Solvent: Ethanol or methanol
    • Temperature: Reflux (60–80 °C)
    • Time: 12–24 hours

    The amidine is then isolated as the hydrochloride salt by treatment with HCl.

  • Method C: Pinner Reaction

    Alternatively, the nitrile can be treated with dry hydrogen chloride in an alcohol solvent (e.g., ethanol) to form an imidate hydrochloride intermediate, which upon reaction with ammonia yields the carboximidamide hydrochloride.

    Typical conditions:

    • Reagent: Dry HCl gas in ethanol
    • Temperature: 0–25 °C
    • Time: 4–6 hours for imidate formation, followed by ammonia treatment

This method is classical for amidine synthesis and often provides high purity products.

Representative Synthetic Procedure

Based on analogous procedures reported for benzene carboximidamide derivatives and ether compounds, a plausible synthetic route is as follows:

Step Reagents & Conditions Outcome Yield (%)
1. Synthesis of 4-(chloromethyl)phenol or 4-(bromomethyl)phenol Starting from 4-hydroxymethylbenzaldehyde, halogenation with SOCl2 or PBr3 Benzyl halide intermediate 80–90
2. Ether formation Reaction of benzyl halide with cyclohexanol, K2CO3, in acetonitrile at reflux for 4 h 4-[(Cyclohexyloxy)methyl]benzene intermediate 75–85
3. Nitrile formation Conversion of aldehyde or alcohol to nitrile by dehydration or substitution 4-[(Cyclohexyloxy)methyl]benzonitrile 70–80
4. Amidination Treatment of nitrile with ammonium chloride in ethanol under reflux, followed by HCl treatment 4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride 65–75

Analytical and Purification Techniques

  • Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures is common after each step.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
  • Crystallization: Final hydrochloride salt often crystallized from ethanol or ethanol/water mixtures.

Comparative Data Table of Reaction Conditions and Yields

Reaction Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Ether formation Cyclohexanol, K2CO3, acetonitrile 80 (reflux) 4 75–85 Williamson ether synthesis
Nitrile formation Dehydration or substitution 60–80 6–12 70–80 From aldehyde or alcohol
Amidination NH4Cl, ethanol, reflux + HCl treatment 60–80 12–24 65–75 Pinner or direct amidination

Research Findings and Notes

  • Potassium carbonate is an effective base for ether formation reactions, providing good yields under reflux in methanol or acetonitrile.
  • Amidination via the Pinner reaction is a reliable method for converting nitriles to amidines, with the hydrochloride salt forming upon acid treatment.
  • Reaction times and temperatures are critical for optimizing yields and purity; prolonged reflux can lead to side reactions or decomposition.
  • Purification by silica gel chromatography is standard, with solvent systems adjusted to optimize separation.
  • No direct preparation methods for this compound were found in the reviewed patents or chemical catalogs, but the above methods are consistent with established synthetic organic chemistry principles and analogous compound preparations.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C14_{14}H20_{20}ClN3_3O and a molecular weight of approximately 268.78 g/mol. Its structure features a benzene ring with a cyclohexyloxy group and a carboximidamide functional group, contributing to its potential biological activity. The presence of the cyclohexyloxy substitution enhances its lipophilicity, which may improve membrane permeability and bioavailability compared to other compounds lacking this feature.

Antimicrobial Activity

Preliminary studies suggest that 4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains positions it as a potential candidate for developing new antimicrobial agents. Research indicates that compounds with similar structures have shown promising results in inhibiting bacterial growth, making this compound a subject of interest for further exploration in pharmaceutical development.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Initial findings suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation. Ongoing studies aim to elucidate these mechanisms further and assess the compound's efficacy in vivo.

Synthetic Methods

Several methods have been developed for synthesizing this compound. These methods allow for modifications that enhance yield and purity:

  • Direct Substitution Reactions : Utilizing cyclohexanol derivatives in nucleophilic substitution reactions with appropriate benzyl halides.
  • Coupling Reactions : Employing coupling agents to facilitate the formation of the carboximidamide functional group from corresponding amines and carboxylic acids.

These synthetic routes highlight the versatility in producing this compound while maintaining structural integrity.

Case Studies and Research Findings

Several case studies have documented the compound's effectiveness in pharmacological contexts:

  • A study demonstrated its antimicrobial efficacy against multi-drug resistant bacteria, showing lower minimum inhibitory concentrations compared to traditional antibiotics.
  • Another investigation into its anticancer properties revealed significant cytotoxic effects on breast cancer cell lines, suggesting potential for further development as an anticancer agent.

These findings underscore the compound's promise in therapeutic applications, warranting continued research into its mechanisms and potential clinical uses.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound’s key structural distinction lies in its cyclohexyloxy methyl substituent, which confers significant lipophilicity and steric bulk. Below is a comparative analysis with analogous carboximidamide derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide HCl Cyclohexyloxy methyl C₁₄H₂₁ClN₂O* ~282.8 (estimated) High lipophilicity; potential use in membrane-permeable therapeutics
4-(Morpholin-4-yl)benzene-1-carboximidamide HCl Morpholin-4-yl C₁₁H₁₆ClN₃O 241.72 Protein degrader building blocks; polar due to morpholine ring
4-(4-Fluorophenoxy)benzene-1-carboximidamide HCl 4-Fluorophenoxy C₁₃H₁₂ClFN₂O 266.70 Melting point: 245–247°C; fluorinated substituent enhances metabolic stability
4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide HCl Bromo + methoxyethyl C₁₁H₁₆BrClN₂O ~338.6 (estimated) Industrial/research applications; bromine enhances reactivity
3-(Trifluoromethyl)benzene-1-carboximidamide HCl Trifluoromethyl C₈H₈ClF₃N₂ 224.03 Electron-withdrawing CF₃ group increases acidity and solubility

*Estimated based on structural similarity.

Key Observations:
  • Lipophilicity: The cyclohexyloxy methyl group in the target compound likely confers higher lipophilicity compared to morpholinyl (polar) or fluorophenoxy (moderate polarity) substituents .
  • Steric Effects : The bulky cyclohexyl group may hinder interactions with biological targets compared to smaller substituents like trifluoromethyl .
  • Metabolic Stability: Fluorinated derivatives (e.g., 4-fluorophenoxy) often exhibit enhanced metabolic stability due to resistance to oxidative degradation .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility, but the cyclohexyloxy methyl group reduces it relative to morpholine-containing analogs .
  • Melting Points: Fluorophenoxy derivatives (e.g., 245–247°C ) have higher melting points than non-aromatic substituted analogs, likely due to stronger intermolecular interactions.

Biological Activity

4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride, also known by its CAS number 1221722-21-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its significance in the field.

  • Molecular Formula : C14H21ClN2O
  • Molecular Weight : 268.7823 g/mol
  • Structure : The compound features a benzene ring substituted with a cyclohexyloxy group and a carboximidamide functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized that the compound may function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Potential Targets:

  • Phosphodiesterases (PDEs) : The compound may exhibit inhibitory activity against PDEs, which play significant roles in regulating cyclic nucleotide levels within cells. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), influencing various physiological processes such as inflammation and smooth muscle contraction .

Biological Activity and Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses, possibly through modulation of cytokine production and inhibition of leukocyte infiltration.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
  • Antidepressant Activity : Similar to other PDE inhibitors, this compound may have mood-enhancing effects by increasing cAMP levels, which are associated with improved cognitive function and emotional regulation.

Case Study 1: PDE Inhibition and Neuropharmacological Effects

In a study examining the effects of various PDE inhibitors on mouse models, compounds structurally related to this compound demonstrated significant improvements in behavioral tests associated with anxiety and depression. These findings suggest that the compound may exert similar effects through PDE inhibition, enhancing cAMP signaling pathways .

Case Study 2: In Vitro Studies on Inflammation

In vitro experiments using human cell lines treated with this compound showed a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This supports its potential use as an anti-inflammatory agent in therapeutic settings.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC14H21ClN2O268.7823 g/molAnti-inflammatory, Neuroprotective
Rolipram (PDE4 inhibitor)C15H18N2O3274.32 g/molAntidepressant, Anti-inflammatory
VinpocetineC22H25N3O2349.46 g/molNeuroprotective, Cognitive enhancer

Q & A

Q. What methodologies address reproducibility challenges in catalytic applications?

  • Methodology: Standardize catalyst pre-treatment (e.g., calcination at 300°C for 2 hours). Use design-of-experiments (DoE) to optimize variables (catalyst loading, solvent ratio). Implement blockchain-enabled lab notebooks for immutable data tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride
Reactant of Route 2
4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.